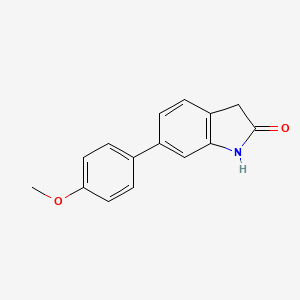

6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

Description

BenchChem offers high-quality 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-methoxyphenyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-18-13-6-4-10(5-7-13)11-2-3-12-9-15(17)16-14(12)8-11/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUNWQZTMMYCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(CC(=O)N3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444073 | |

| Record name | 6-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215433-90-2 | |

| Record name | 6-(4-Methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Therapeutic Potential of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one in Oncology: A Technical Guide

Abstract

6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, a synthetically derived oxindole, has emerged as a molecule of significant interest in oncological research. Initially identified as a potent and selective inhibitor of the c-Raf kinase, a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, its therapeutic potential is multifaceted and complex. This technical guide provides an in-depth exploration of this compound, delving into its dual mechanisms of action, the intriguing phenomenon of paradoxical pathway activation, and its synergistic effects with other anti-cancer agents. We present a comprehensive overview of its preclinical evaluation, supported by detailed experimental protocols and data, to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively investigate and harness the therapeutic promise of this compound and its derivatives.

Introduction: The Oxindole Scaffold and the Emergence of a Lead Compound

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Within the realm of oncology, derivatives of this heterocyclic motif have demonstrated significant potential as anti-proliferative and pro-apoptotic agents. 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, also widely known in scientific literature as GW5074, is a prominent example. Its journey from a targeted kinase inhibitor to a molecule with a more complex and nuanced biological profile underscores the intricate nature of cancer cell biology and the opportunities for innovative therapeutic strategies.

This guide will dissect the therapeutic potential of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one through a multi-faceted lens, examining its molecular interactions, cellular consequences, and preclinical efficacy. Our focus is to provide not just a summary of findings, but a causal narrative that explains the "why" behind experimental choices and the interpretation of results, empowering researchers to design and execute their own investigations with a solid, field-proven foundation.

Dual Mechanisms of Action: A Tale of Two Pathways

The anti-cancer potential of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one is not confined to a single mode of action. It uniquely straddles two critical cellular processes: signal transduction through the MAPK pathway and the essential metabolic route of polyamine transport.

Inhibition of c-Raf Kinase: Targeting a Central Signaling Hub

The primary and most well-characterized mechanism of action of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one is its potent and selective inhibition of c-Raf kinase, with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[1][2] c-Raf is a serine/threonine-specific protein kinase that serves as a central component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis. Its dysregulation is a hallmark of many human cancers.

The canonical activation of this pathway begins with the stimulation of cell surface receptors, leading to the activation of the small GTPase RAS. Activated RAS recruits RAF kinases to the cell membrane, where they are activated through a complex process involving dimerization and phosphorylation. Activated RAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.

A critical and counterintuitive aspect of some RAF inhibitors, including 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, is the phenomenon of "paradoxical activation."[3][4] While the compound inhibits c-Raf in isolation, within certain cellular contexts, particularly in cells with wild-type BRAF and activated upstream RAS, it can lead to the hyperactivation of the MAPK pathway.[3][5]

The molecular basis for this paradox lies in the inhibitor's ability to promote the dimerization of RAF proteins. By binding to one protomer of a RAF dimer, the inhibitor can allosterically transactivate the other protomer, leading to increased, rather than decreased, downstream signaling. This effect is particularly pronounced in cells with upstream mutations (e.g., in RAS) that lead to a high population of activated RAS, which promotes RAF dimerization.

This paradoxical effect has profound implications for the therapeutic application of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, suggesting that its efficacy may be restricted to tumors with specific genetic backgrounds, or that it may be more effective in combination with other agents that can mitigate this effect, such as MEK inhibitors.

Inhibition of Polyamine Transport: A Second Front in the War on Cancer

In addition to its role as a c-Raf inhibitor, 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one has been identified as a novel, non-polyamine-based inhibitor of polyamine transport.[2] Polyamines, including putrescine, spermidine, and spermine, are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation. Cancer cells often have elevated levels of polyamines and are highly dependent on both their de novo synthesis and their uptake from the extracellular environment.

Inhibition of polyamine biosynthesis, for example with the ornithine decarboxylase (ODC) inhibitor difluoromethylornithine (DFMO), is a validated anti-cancer strategy. However, cancer cells can often circumvent this blockade by upregulating the import of extracellular polyamines. By inhibiting the polyamine transport system, 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one can potentiate the effects of polyamine biosynthesis inhibitors, leading to a more profound depletion of intracellular polyamines and a more robust anti-proliferative effect.[2]

The precise molecular mechanism by which 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one inhibits polyamine transport is still under investigation, but it represents a distinct and potentially synergistic avenue for its anti-cancer activity.

Preclinical Evaluation: From the Benchtop to In Vivo Models

The therapeutic potential of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one has been investigated in a variety of preclinical models, both as a single agent and in combination with other therapies.

In Vitro Cytotoxicity

As a single agent, the cytotoxic effects of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one can be variable and are highly dependent on the cellular context, particularly the mutational status of the RAS/RAF pathway. In some cell lines, its pro-apoptotic and anti-proliferative effects are evident, while in others, the paradoxical activation of the MAPK pathway may lead to limited single-agent activity.

More compellingly, 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one has demonstrated significant synergistic cytotoxicity when combined with other targeted agents. For example, in human colorectal cancer (CRC) cell lines, it potentiates the effects of the multi-kinase inhibitor sorafenib, dramatically reducing the IC50 of sorafenib.[5][6][7][8] This synergy is thought to be mediated through enhanced mitochondrial dysfunction.[6][8]

| Cell Line | Cancer Type | Combination Agent | IC50 of Combination Agent (Alone) | IC50 of Combination Agent (with GW5074) | Fold Reduction | Reference(s) |

| HCT116 | Colorectal Cancer | Sorafenib | 17 µM | 0.14 µM (with 0.034 µM GW5074) | ~121 | [5][6][8] |

| LoVo | Colorectal Cancer | Sorafenib | 31 µM | 0.01 µM (with 0.003 µM GW5074) | ~3100 | [5][6][8] |

Table 1: Synergistic Cytotoxicity of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (GW5074) with Sorafenib in Colorectal Cancer Cell Lines.

In Vivo Efficacy

The in vivo anti-tumor activity of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one has been demonstrated in xenograft models. As a single agent, it has been shown to reduce tumor growth in a murine pancreatic cancer model.[2] In combination with sorafenib, it has shown significant anti-tumor activity in various cancer models, leading to a Phase I clinical trial in patients with advanced refractory solid tumors.[7][9] However, the clinical development has been hampered by the poor bioavailability of the initial formulation.[7][9]

Experimental Protocols: A Practical Guide for the Researcher

To facilitate further research into the therapeutic potential of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one on the metabolic activity of cancer cells, a proxy for cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (GW5074) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]

- 8. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Synthetic Architect's Guide to 6-Substituted Indolin-2-Ones: A Technical Review

The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3] Its derivatives have shown promise as protein kinase inhibitors for cancer therapy, antidiabetic agents, and antimicrobials, among other applications.[2][3][4][5] The strategic placement of substituents on the indolin-2-one ring system is crucial for modulating pharmacological activity, and the 6-position, in particular, offers a key vector for diversification and optimization of drug candidates. This guide provides an in-depth review of the primary synthetic strategies for constructing 6-substituted indolin-2-ones, offering both mechanistic insights and practical, field-proven protocols for researchers in drug discovery and development.

I. Foundational Strategies: Building the Indolin-2-one Core

The classical methods for indole and, by extension, indolin-2-one synthesis, provide a historical and conceptual foundation for many modern approaches. While not always the most direct route to 6-substituted analogs, they are essential to understand.

A. The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and powerful method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6][7][8] The reaction proceeds through a phenylhydrazone intermediate, which, upon acid catalysis, undergoes a[9][9]-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[7]

To apply this to 6-substituted indolin-2-ones, one would typically start with a p-substituted phenylhydrazine. For instance, a 4-bromophenylhydrazine can be reacted with a suitable ketone, like pyruvic acid, to ultimately yield a 6-bromoindole derivative, which can then be further modified.[6]

Conceptual Workflow: Fischer Indole Synthesis

Caption: Fischer Indole Synthesis for 6-Substituted Indoles.

While historically significant, the Fischer synthesis can have limitations, such as the use of harsh acidic conditions and potential for side reactions, especially with complex substrates.[6][10]

B. The Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis, reported by Costin Nenițescu in 1929, offers a route to 5-hydroxyindole derivatives through the reaction of a benzoquinone with a β-aminocrotonic ester.[11][12][13] The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack and subsequent elimination to form the indole ring.[11] By starting with a substituted benzoquinone, one can introduce substituents onto the benzenoid ring of the resulting indole. This method is particularly useful for accessing hydroxylated indoles.

II. Modern Synthetic Arsenal: Precision and Versatility

Modern synthetic chemistry has ushered in an era of highly efficient and selective reactions, many of which are centered around transition metal catalysis. These methods provide unparalleled control over the construction and functionalization of the indolin-2-one scaffold.

A. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of 6-substituted indolin-2-ones, these reactions are typically employed in two main ways:

-

Late-stage functionalization of a pre-formed indolin-2-one core.

-

Construction of the indolin-2-one ring through a key cross-coupling step.

A common and highly effective strategy involves starting with a commercially available or readily synthesized 6-haloindolin-2-one, such as 6-bromoindolin-2-one.[14][15] This intermediate serves as a versatile handle for introducing a wide array of substituents using various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide.[16][17] In the context of our target molecules, this involves the reaction of 6-bromoindolin-2-one with a boronic acid or ester to introduce aryl, heteroaryl, or vinyl substituents at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling for 6-Arylindolin-2-one Synthesis

-

Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoindolin-2-one (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0-3.0 equiv).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylindolin-2-one.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[18][19][20][21] This reaction is exceptionally useful for synthesizing 6-aminoindolin-2-one derivatives, which are valuable intermediates for further functionalization or as final products with biological activity.

Conceptual Workflow: Late-Stage Functionalization via Cross-Coupling

Caption: Palladium-catalyzed functionalization of 6-bromoindolin-2-one.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[22][23][24] This method is ideal for introducing alkynyl moieties at the 6-position of the indolin-2-one core.[25] These alkynyl-substituted products can be valuable for their own biological activity or as intermediates for further transformations, such as click chemistry or reduction to the corresponding alkanes or alkenes.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[26] This provides a direct route to 6-alkenylindolin-2-ones. The stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions.

B. Intramolecular Cyclization Strategies

An alternative to functionalizing a pre-existing indolin-2-one is to construct the ring system with the desired substituent already in place or introduced during the cyclization process.

A modern and powerful approach for the synthesis of indolines is the aza-Heck cyclization.[27] This reaction involves the intramolecular cyclization of an aniline derivative onto a pendant alkene, catalyzed by palladium.[27] This method offers excellent functional group tolerance and can be used to create complex indoline scaffolds.[27] For the synthesis of 6-substituted indolin-2-ones, the starting aniline derivative would need to be appropriately substituted.

Data Summary: Comparison of Key Synthetic Strategies

| Synthetic Strategy | Key Bond Formation | Starting Materials | Advantages | Limitations |

| Fischer Indole Synthesis | C-C, C-N | p-Substituted phenylhydrazine, ketone/aldehyde | Well-established, readily available starting materials | Harsh acidic conditions, potential for low yields and side reactions[6] |

| Suzuki-Miyaura Coupling | C-C | 6-Haloindolin-2-one, boronic acid/ester | High yields, excellent functional group tolerance, wide substrate scope[16] | Requires pre-functionalized starting materials |

| Buchwald-Hartwig Amination | C-N | 6-Haloindolin-2-one, amine | Direct introduction of amino groups, broad amine scope[18][20] | Catalyst sensitivity, potential for challenging purification |

| Sonogashira Coupling | C-C (sp-sp²) | 6-Haloindolin-2-one, terminal alkyne | Introduces valuable alkynyl functionality, mild reaction conditions[22][23] | Requires a copper co-catalyst, potential for homocoupling of the alkyne |

| Aza-Heck Cyclization | C-C, C-N | Substituted aniline with a pendant alkene | High functional group compatibility, access to complex indolines[27] | Substrate synthesis can be multi-step |

III. Conclusion and Future Perspectives

The synthesis of 6-substituted indolin-2-ones has evolved from classical, often harsh, methodologies to highly sophisticated and versatile transition metal-catalyzed reactions. The ability to precisely install a wide range of functional groups at the 6-position using methods like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings on a 6-bromoindolin-2-one precursor has become a cornerstone of modern medicinal chemistry programs targeting this scaffold.

As the demand for novel and diverse chemical matter continues to grow, future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the use of more earth-abundant metal catalysts, C-H activation strategies to bypass the need for pre-functionalized starting materials, and the application of flow chemistry for safer and more scalable syntheses. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new indolin-2-one-based therapeutics with improved efficacy and safety profiles.

IV. References

-

Synthesis of Indolines and Derivatives via Aza-Heck Cyclization - PMC. (n.d.). Retrieved February 24, 2026, from

-

Nenitzescu indole synthesis - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025, September 25). Retrieved February 24, 2026, from [Link]

-

Nenitzescu Indole Synthesis. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and biological evaluation of diversely substituted indolin-2-ones - ResearchGate. (2025, August 6). Retrieved February 24, 2026, from [Link]

-

Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - MDPI. (2025, February 28). Retrieved February 24, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

6-Bromoindole-2-one;6-Bromo-2-oxindole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. (2021, June 26). Retrieved February 24, 2026, from [Link]

-

CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents. (n.d.). Retrieved February 24, 2026, from

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Design, Synthesis and Bio-Evaluation of Indolin-2-Ones As Potential Antidiabetic Agents. (2023, January 16). Retrieved February 24, 2026, from [Link]

-

Synthesis and biological evaluation of diversely substituted indolin-2-ones - PubMed. (2008, November 15). Retrieved February 24, 2026, from [Link]

-

Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

-

Nenitzescu Indole Synthesis - SynArchive. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of 6-substituted 6H-indolo[2,3-b]quinolines as novel cytotoxic agents and topoisomerase II inhibitors - PubMed. (2002, May 15). Retrieved February 24, 2026, from [Link]

-

Radical cascade cyclization reactions designed to synthesize indolo [2,1‐a] isoquinoline derivatives. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

Solution-Phase Parallel Synthesis of 3,5,6-Substituted Indolin-2-ones - ACS Publications. (2007, May 15). Retrieved February 24, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved February 24, 2026, from [Link]

-

Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 24, 2026, from [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved February 24, 2026, from [Link]

-

Observations on the mechanism of the nenitzescu indole synthesis - Journal of the Chemical Society D - RSC Publishing. (n.d.). Retrieved February 24, 2026, from [Link]

-

(PDF) Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation - ResearchGate. (2020, May). Retrieved February 24, 2026, from [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 24, 2026, from [Link]

-

CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents. (n.d.). Retrieved February 24, 2026, from

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy | Organic Letters - ACS Publications. (2013, August 16). Retrieved February 24, 2026, from [Link]

-

6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

A Tandem Heck-Carbocyclization/Suzuki-Coupling Approach to the Stereoselective Syntheses of Asymmetric 3,3-(Diarylmethylene)indolinones | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 24, 2026, from [Link]

-

One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

-

Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines - PubMed. (2012, November 16). Retrieved February 24, 2026, from [Link]

-

Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies - Sci-Hub. (n.d.). Retrieved February 24, 2026, from [Link]

-

Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017, March 3). Retrieved February 24, 2026, from [Link]

-

Novel approach to 6-alkenyl-substituted pyridoxine derivatives based on the Heck reaction. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of diversely substituted indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. synarchive.com [synarchive.com]

- 14. 6-Bromoindole-2-one;6-Bromo-2-oxindole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of Indolines and Derivatives via Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action for 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one as a Modulator of Kinase Signaling Pathways

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, a compound widely known as GW4064. While not a direct kinase inhibitor in the classical sense, GW4064 exerts significant modulatory effects on critical kinase signaling cascades, most notably the p38 mitogen-activated protein kinase (MAPK) pathway. This guide will elucidate that the primary molecular target of GW4064 is the farnesoid X receptor (FXR), a nuclear receptor, and that its influence on kinase signaling is a downstream consequence of FXR activation. We will detail the experimental evidence supporting this indirect mechanism of action and provide protocols for key assays that are instrumental in characterizing such a pharmacological profile. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of compounds that interface with both nuclear receptor and kinase signaling pathways.

Introduction: Unraveling the Primary Target of GW4064

6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (GW4064) is a potent and selective synthetic agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose.[1][2] Its high affinity and selectivity have established GW4064 as a valuable pharmacological tool for investigating the physiological functions of FXR.[2]

Initial observations of GW4064's effects on inflammatory responses and apoptosis hinted at a potential role in modulating kinase signaling pathways, which are central to these cellular processes. Specifically, studies have demonstrated that GW4064 can attenuate the p38 MAPK signaling pathway.[1][3] However, a deeper mechanistic investigation, which is the cornerstone of this guide, reveals that this is not due to direct inhibition of p38 MAPK or other kinases. Instead, the effects of GW4064 on kinase signaling are intricately linked to its primary activity as an FXR agonist.

This guide will therefore focus on the scientifically accurate mechanism: the FXR-dependent modulation of kinase signaling by GW4064, a crucial distinction for researchers in the field of drug discovery and development. Understanding this indirect mechanism is paramount for the accurate interpretation of experimental data and for the rational design of novel therapeutic strategies.

The Core Mechanism: FXR-Mediated Attenuation of the p38 MAPK Signaling Pathway

The primary mechanism through which GW4064 influences kinase signaling is by activating FXR, which in turn antagonizes upstream activators of the p38 MAPK pathway. A key signaling axis implicated in this process is the Toll-like receptor 4 (TLR4) pathway.

The Role of Toll-like Receptor 4 (TLR4) Signaling

TLR4 is a pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of downstream inflammatory pathways, including the p38 MAPK pathway.[1] This cascade is a critical component of the innate immune response.

FXR Activation as a Negative Regulator of TLR4 Signaling

Experimental evidence strongly indicates that the activation of FXR by GW4064 serves to negatively regulate the TLR4 signaling pathway. This has been demonstrated through studies utilizing FXR knockout (KO) mice. In wild-type (WT) mice, administration of GW4064 can ameliorate LPS-induced liver injury by inhibiting the TLR4/p38 MAPK pathway.[1][3] Crucially, this protective effect of GW4064 is completely abolished in FXR KO mice, demonstrating that FXR is indispensable for the compound's modulatory effect on this kinase pathway.[1][3]

The proposed mechanism is that activated FXR interferes with the signaling components downstream of TLR4, leading to a reduction in the phosphorylation and subsequent activation of p38 MAPK. This, in turn, leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

The following diagram illustrates the signaling pathway from TLR4 to p38 MAPK and highlights the modulatory role of GW4064 through FXR activation.

Caption: Experimental workflow to determine the mechanism of action.

Quantitative Data Summary

The following table summarizes the expected outcomes from the key experiments designed to elucidate the mechanism of action of GW4064.

| Assay Type | Experiment | Expected IC50/EC50 for GW4064 | Rationale |

| Biochemical | In Vitro p38 MAPK Kinase Assay | > 10 µM (Inactive) | Demonstrates lack of direct enzymatic inhibition. |

| Cell-Based | p-p38 MAPK Inhibition (WT Cells) | Potent (nM to low µM range) | Shows efficacy in a cellular context where the primary target (FXR) is present. |

| Cell-Based | p-p38 MAPK Inhibition (FXR KO Cells) | Inactive | Confirms that the observed inhibition of p38 MAPK signaling is dependent on the presence of FXR. |

| Cell-Based | FXR Activation Reporter Assay | Potent (nM range) | Confirms the primary activity of GW4064 as an FXR agonist. |

Conclusion and Future Directions

The evidence strongly supports a mechanism whereby 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (GW4064) modulates the p38 MAPK signaling pathway indirectly, through its primary action as a potent farnesoid X receptor (FXR) agonist. This distinction is critical for the accurate pharmacological characterization of this compound and for guiding future research.

Future research could explore the broader impact of FXR activation on other kinase signaling pathways. Additionally, identifying the specific molecular players that bridge FXR activation and the downstream attenuation of TLR4 signaling will provide a more complete picture of this important regulatory axis. Such studies will not only enhance our understanding of the interplay between nuclear receptors and kinase signaling but also pave the way for the development of more targeted and effective therapeutics for inflammatory and metabolic diseases.

References

-

Farnesoid X Receptor (FXR) Agonists and Protein Kinase Regulation in NAFLD and NASH: Mechanisms and Therapeutic Potential. (2025). MDPI. Retrieved from [Link]

-

GW4064 attenuates lipopolysaccharide-induced hepatic inflammation and apoptosis through inhibition of the Toll-like receptor 4-mediated p38 mitogen-activated protein kinase signaling pathway in mice. (2018). PMC. Retrieved from [Link]

-

GW4064 attenuates lipopolysaccharide-induced hepatic inflammation and apoptosis through inhibition of the Toll-like receptor 4-mediated p38 mitogen-activated protein kinase signaling pathway in mice. (2018). PubMed. Retrieved from [Link]

-

Cell-based Kinase Assays. Profacgen. Retrieved from [Link]

-

Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (2012). Endocrine Society. Retrieved from [Link]

-

FXR, a Key Regulator of Lipid Metabolism, Is Inhibited by ER Stress-Mediated Activation of JNK and p38 MAPK in Large Yellow Croakers (Larimichthys crocea) Fed High Fat Diets. (2021). PMC. Retrieved from [Link]

-

FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells. (2025). AME Publishing Company. Retrieved from [Link]

-

(PDF) Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein-Coupled Receptors. (2025). ResearchGate. Retrieved from [Link]

-

Farnesoid X Receptor Antagonizes JNK Signaling Pathway in Liver Carcinogenesis by Activating SOD3. (2017). PMC. Retrieved from [Link]

Sources

- 1. GW4064 attenuates lipopolysaccharide-induced hepatic inflammation and apoptosis through inhibition of the Toll-like receptor 4-mediated p38 mitogen-activated protein kinase signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. GW4064 attenuates lipopolysaccharide‑induced hepatic inflammation and apoptosis through inhibition of the Toll‑like receptor 4‑mediated p38 mitogen‑activated protein kinase signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(4-Methoxyphenyl)-1,3-dihydro-indol-2-one

Executive Summary

This guide provides a comprehensive technical overview of 6-(4-Methoxyphenyl)-1,3-dihydro-indol-2-one, a heterocyclic organic compound of significant interest to the scientific community. The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic molecules.[1][2] This specific derivative, featuring a methoxyphenyl substituent at the 6-position, presents a unique molecular architecture for exploration in drug discovery and materials science.

This document details the compound's essential identifiers, physicochemical properties, a validated synthetic protocol with mechanistic insights, and methods for its analytical characterization. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to synthesize, verify, and utilize this compound in their research endeavors.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The primary identifiers and computed physicochemical properties for 6-(4-Methoxyphenyl)-1,3-dihydro-indol-2-one are summarized below. These values are critical for database searches, regulatory submissions, and in-silico modeling.

| Identifier | Value | Source |

| CAS Number | 215433-90-2 | [Echemi][3] |

| IUPAC Name | 6-(4-methoxyphenyl)-1,3-dihydro-2H-indol-2-one | [Echemi][3] |

| Molecular Formula | C₁₅H₁₃NO₂ | [Echemi][3] |

| Molecular Weight | 239.27 g/mol | [Echemi][3] |

| Exact Mass | 239.094628657 Da | [Echemi][3] |

| Synonyms | 6-(4-methoxyphenyl)indolin-2-one, 6-(4-methoxyphenyl)-2-oxindole | [Echemi][3] |

| InChI Key | MYUNWQZTMMYCCB-UHFFFAOYSA-N | [Echemi][3] |

Synthesis and Mechanistic Rationale

The synthesis of 6-aryl oxindoles is most effectively achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier choice for this transformation due to its high functional group tolerance, excellent yields, and well-understood catalytic cycle. This approach constructs the key carbon-carbon bond between the oxindole core and the methoxyphenyl ring.

Overview of Synthetic Strategy: Suzuki-Miyaura Coupling

The chosen strategy involves the coupling of a halogenated oxindole precursor (e.g., 6-bromo-1,3-dihydro-indol-2-one) with a boronic acid derivative (4-methoxyphenylboronic acid).

Causality of Component Selection:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst that is highly effective for C(sp²)-C(sp²) bond formation.[4]

-

Base (e.g., Na₂CO₃ or Cs₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid for transfer to the palladium center. Cesium carbonate is often used to enhance reaction rates.[4]

-

Solvent System (e.g., 1,4-Dioxane/Water): A biphasic solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base, facilitating the reaction at the interface.[4]

Detailed Experimental Protocol: Synthesis of 6-(4-Methoxyphenyl)-1,3-dihydro-indol-2-one

This protocol is a representative method adapted from established literature procedures for Suzuki-Miyaura cross-coupling reactions involving indole scaffolds.[4]

Materials:

-

6-Bromo-1,3-dihydro-indol-2-one

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-bromo-1,3-dihydro-indol-2-one (1 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and sodium carbonate (2 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add 1,4-dioxane and water (e.g., 4:1 v/v). Bubble the inert gas through the solvent mixture for 15 minutes to degas. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue via column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process, providing a clear visual guide for laboratory execution.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. The following protocols outline standard methods for this validation.

Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction).

Data Interpretation (Self-Validation):

-

¹H NMR: Expect to see distinct signals for the aromatic protons on both the oxindole and methoxyphenyl rings, a singlet for the methoxy (-OCH₃) group protons (typically around 3.8 ppm), a singlet for the CH₂ group of the oxindole ring (around 3.5 ppm), and a broad singlet for the NH proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum should show the correct number of carbon signals, including a characteristic signal for the carbonyl carbon (C=O) of the lactam ring (typically >170 ppm).

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound.

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL.

-

Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

-

Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).

-

Elute with a mobile phase gradient (e.g., water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid) at a constant flow rate.

-

Detect the compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Data Interpretation (Self-Validation):

-

A pure compound should ideally show a single, sharp peak.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. A purity of >95% is generally considered acceptable for most research applications.

Biological Context and Therapeutic Potential

The oxindole scaffold is a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1] Derivatives have been investigated as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][5] The introduction of a 4-methoxyphenyl group at the 6-position can significantly influence the compound's electronic properties, lipophilicity, and steric profile, potentially modulating its interaction with biological targets.

While specific biological data for 6-(4-Methoxyphenyl)-1,3-dihydro-indol-2-one is not extensively published, its structural similarity to known kinase inhibitors and other bioactive molecules makes it a compelling candidate for screening in various therapeutic areas, particularly oncology and neurodegenerative diseases.[6][7] The methoxy group, in particular, is a common feature in many indole-based tubulin polymerization inhibitors.

Potential Mechanism of Action Visualization

Given the prevalence of oxindoles as kinase inhibitors, a hypothetical interaction within a kinase signaling pathway is depicted below. This serves as a conceptual framework for designing future biological assays.

References

-

PubChem. (n.d.). 6-Methoxy-2-(4-methoxyphenyl)indoline. National Center for Biotechnology Information. Retrieved from [Link][8]

-

Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Retrieved from [Link][1]

-

Al-Ostath, A., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. Retrieved from [Link][6]

-

Hadfield, J. A., et al. (2015). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. Retrieved from [Link][7]

-

Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link][9]

-

El-Sawy, E. R., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PMC. Retrieved from [Link][5]

-

Garg, N., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Retrieved from [Link][10]

-

Li, J., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC. Retrieved from [Link][4]

-

Gribble, G. W. (2010). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxindole - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Methoxy-2-(4-methoxyphenyl)indoline | C16H17NO2 | CID 177810727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oxindole synthesis [organic-chemistry.org]

- 10. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one via Suzuki-Miyaura Cross-Coupling

Part 1: Executive Summary & Strategic Rationale

Target Profile

The target molecule, 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (also known as 6-(4-methoxyphenyl)oxindole), represents a critical scaffold in medicinal chemistry. It serves as a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, specifically those targeting Spleen Tyrosine Kinase (SYK) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The biaryl oxindole motif is frequently employed to enhance binding affinity within the ATP-binding pocket of kinase domains.

Synthetic Strategy: The Suzuki-Miyaura Disconnection

While classical methods like the Wolff-Kishner reduction of isatins or the Gassman oxindole synthesis exist, they often suffer from harsh conditions or poor regioselectivity at the 6-position.

The Application Scientist’s Choice: We utilize a Suzuki-Miyaura Cross-Coupling approach.[1][2][3] This route is superior due to:

-

Regiocontrol: The 6-bromooxindole starting material is commercially available and chemically distinct, eliminating isomer issues.

-

Functional Group Tolerance: The mild basic conditions preserve the sensitive lactam (amide) functionality of the oxindole ring.

-

Scalability: The protocol is easily adaptable from milligram medicinal chemistry scale to kilogram process scale.

Retrosynthetic Visualization

The following diagram illustrates the strategic disconnection and the catalytic cycle employed in this protocol.

Figure 1: Retrosynthetic strategy and catalytic flow for the synthesis of the biaryl oxindole core.

Part 2: Detailed Experimental Protocol

Reagents and Stoichiometry

Precise stoichiometry is vital to minimize homocoupling side products.

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Role | Critical Note |

| 6-Bromooxindole | 212.05 | 1.0 | Electrophile | Ensure purity >98%; trace isomers affect crystallization. |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | Nucleophile | Excess accounts for potential protodeboronation. |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03-0.05 | Catalyst | Robust against air/moisture compared to Pd(PPh₃)₄. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | Base | Use anhydrous; aqueous solution (2M) is also viable. |

| 1,4-Dioxane | - | Solvent | Main Solvent | Must be degassed to prevent catalyst oxidation. |

| Water | 18.02 | Solvent | Co-solvent | Essential for dissolving the inorganic base. |

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

Glassware: Oven-dry a 100 mL round-bottom flask (RBF) or a microwave vial equipped with a magnetic stir bar.

-

Charging: Add 6-Bromooxindole (1.0 mmol, 212 mg), 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg) to the flask.

-

Expert Tip: Adding the catalyst last, after a preliminary inert purge, can further protect the active Pd(0) species, though Pd(dppf)Cl₂ is relatively stable.

-

-

Solvent Addition: Add a mixture of 1,4-Dioxane (8 mL) and Water (2 mL).

-

Note: The 4:1 ratio is optimal for solubility of both organic reactants and the inorganic base.

-

-

Base Addition: Add K₂CO₃ (3.0 mmol, 415 mg).

Step 2: Degassing (Critical for Reproducibility)

Oxygen is the enemy of Palladium catalysis, leading to homocoupling of the boronic acid or catalyst deactivation.

-

Seal the flask with a rubber septum.

-

Insert a needle connected to a nitrogen/argon line and a vent needle.

-

Bubble inert gas through the solvent for 10-15 minutes (Sparging).

-

Remove the vent needle first, then the gas inlet, to leave the vessel under positive pressure.

Step 3: Reaction & Monitoring

-

Heat the mixture to 90°C in an oil bath (or microwave at 100°C for 30 mins).

-

Stir vigorously for 4–12 hours .

-

TLC Monitoring: Use Hexane:Ethyl Acetate (1:1).

-

SM (Bromide): Rf ~ 0.4

-

Product: Rf ~ 0.3 (slightly more polar due to the extended pi-system/H-bonding).

-

Visualization: UV lamp (254 nm). The product will likely fluoresce blue/purple.

-

Step 4: Workup

-

Cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).

-

Filter through a pad of Celite to remove Palladium black residues. Rinse the pad with EtOAc.

-

Transfer to a separatory funnel. Separate phases.

-

Extract the aqueous layer with EtOAc (2 x 15 mL).

-

Combine organic layers and wash with Brine (saturated NaCl).

-

Dry over anhydrous Na₂SO₄ or MgSO₄ .

-

Concentrate under reduced pressure (Rotavap) to yield a crude solid.

Step 5: Purification

-

Recrystallization (Preferred): The crude solid can often be recrystallized from hot Ethanol or an EtOAc/Hexane mixture. This is ideal for removing boron impurities.

-

Flash Chromatography (Alternative):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 0% to 50% EtOAc in Hexanes.

-

Part 3: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Expected NMR Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.4 (s, 1H): Amide NH (Broad singlet, characteristic of oxindole).

-

δ 7.55 (d, 2H): Phenyl ring protons (ortho to methoxy).

-

δ 7.25 (d, 1H): Indole C4-H.

-

δ 7.15 (dd, 1H): Indole C5-H (coupling with C4 and C7).

-

δ 7.00 (d, 2H): Phenyl ring protons (meta to methoxy).

-

δ 6.95 (d, 1H): Indole C7-H.

-

δ 3.80 (s, 3H): Methoxy group (-OCH₃).

-

δ 3.52 (s, 2H): Oxindole methylene (-CH₂-), characteristic singlet.

-

Mass Spectrometry

-

LC-MS (ESI): Calculated Mass [M+H]⁺ = 240.27. Found = 240.3.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxygen presence | Increase degassing time; ensure system is sealed. |

| Homocoupling | Catalyst oxidation / Excess Boronic acid | Reduce Boronic acid to 1.1 eq; Switch to Pd(PPh₃)₄ if Pd(dppf)Cl₂ fails (though rare). |

| Protodeboronation | Base too strong / Temp too high | Switch base to NaHCO₃ or CsF; Lower temperature to 80°C. |

| Incomplete Conversion | Catalyst deactivation | Add additional 1-2 mol% catalyst after 6 hours. |

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Bellina, F., et al. (2004). Palladium-catalyzed synthesis of aryl-substituted oxindoles. European Journal of Organic Chemistry. (General protocol adaptation for oxindole scaffolds).

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reactions. BenchChem Application Library.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11666993, 6-(4-Methoxyphenyl)oxindole.

-

Wu, X., et al. (2019). Synthesis and SAR of 6-substituted oxindoles as potent inhibitors of SYK. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for kinase activity).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas No. 1440-00-2 | 2-(4-Methoxyphenyl)4,6-bis-(2,4-dihydroxyphenyl) -1,3,5-triazine (Appolo-125 (P)) | C22H17N3O5 - Sarex Overseas [sarex.com]

Application Notes and Protocols for the Synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

Abstract

This document provides a comprehensive guide for the synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, a key scaffold in medicinal chemistry. The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, a discussion of the underlying reaction mechanism, and essential safety information for all reagents. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction and Rationale

The oxindole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The 6-aryl substituted oxindoles, in particular, have garnered significant interest. The target molecule, 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one, serves as a crucial intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for anti-cancer applications.[1]

The Suzuki-Miyaura cross-coupling reaction is the chosen method for the synthesis of this target molecule due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the required boronic acid reagents.[2][3] This palladium-catalyzed reaction provides a reliable and efficient means of coupling the 6-position of the oxindole ring with an aryl partner.[4]

Synthetic Strategy Overview

The synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-bromooxindole and 4-methoxyphenylboronic acid. The general transformation is depicted below:

Figure 1: Overall synthetic scheme for 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one.

Reagents and Materials

Proper handling and quality of reagents are paramount for the success of this synthesis. The following table summarizes the required materials.

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 6-Bromooxindole | 99365-40-9 | C₈H₆BrNO | 212.05 | Irritant |

| 4-Methoxyphenylboronic acid | 5720-07-0 | C₇H₉BO₃ | 151.96 | Irritant |

| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | 224.51 | Eye damage, Skin sensitizer |

| Triphenylphosphine | 603-35-0 | C₁₈H₁₅P | 262.29 | Harmful if swallowed, Skin sensitizer |

| Sodium carbonate (anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 | Serious eye irritation |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Flammable, Health hazard |

| Ethanol (200 proof) | 64-17-5 | C₂H₆O | 46.07 | Flammable |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, Eye irritation |

| Brine (saturated NaCl solution) | N/A | NaCl, H₂O | N/A | N/A |

| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | N/A |

Experimental Protocols

Protocol for the Synthesis of 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one

This protocol is adapted from established Suzuki-Miyaura coupling procedures.[5][6]

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-bromooxindole (2.12 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and anhydrous sodium carbonate (2.12 g, 20.0 mmol).

-

Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%) and triphenylphosphine (210 mg, 0.8 mmol, 8 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one as a solid.

Optional Protocol: Synthesis of 6-Bromooxindole

For laboratories where 6-bromooxindole is not commercially available, it can be synthesized from 4-bromo-2-nitrotoluene.[7][8]

Step 1: Synthesis of Diethyl (4-bromo-2-nitrophenyl)malonate

-

In a suitable reaction vessel, a solution of 4-bromo-2-nitrotoluene in an appropriate solvent is reacted with diethyl carbonate in the presence of a strong base like sodium ethoxide. This forms the corresponding malonic ester derivative.

Step 2: Reductive Cyclization to 6-Bromooxindole

-

The resulting diethyl (4-bromo-2-nitrophenyl)malonate is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation, which simultaneously reduces the nitro group and facilitates the cyclization to form the oxindole ring.

Mechanism and Rationale

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex.[2][4][9][10] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromooxindole to form a Pd(II) complex.[9] This is often the rate-determining step.

-

Transmetalation: The methoxy group on the 4-methoxyphenylboronic acid is an electron-donating group, which can accelerate the transmetalation step. The boronic acid is activated by the base (sodium carbonate) to form a more nucleophilic boronate species, which then transfers the 4-methoxyphenyl group to the palladium center, displacing the halide.[10]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Safety and Handling

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.

-

Palladium(II) acetate: Causes serious eye damage and may cause an allergic skin reaction.[11][12][13][14][15] Avoid inhalation of dust and contact with skin and eyes.

-

Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.[16][17][18][19] It can also cause damage to the nervous system through prolonged or repeated exposure.

-

4-Methoxyphenylboronic acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[20][21][22]

-

6-Bromooxindole: Irritating to eyes, respiratory system, and skin.[23]

-

Sodium Carbonate: Causes serious eye irritation.[24][25][26][27][28] Avoid generating dust.

-

Toluene: Flammable liquid and vapor. It is a known reproductive toxin and can cause damage to organs through prolonged or repeated exposure.

References

-

MATERIAL SAFETY DATA SHEET - PALLADIUM ACETATE (48% Pd). Prochem Inc.[Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Safety Data Sheet: Triphenylphosphine. Carl ROTH. [Link]

-

ICSC 0700 - TRIPHENYLPHOSPHINE. ILO and WHO. [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Sodium Carbonate Hazards & Safety Tips. (2015, June 17). VelocityEHS. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. [Link]

-

SAFETY DATA SHEET Sodium Carbonate, Anhydrous. ChemSupply. [Link]

-

Synthesis of 6-Bromo-2-oxindole. PrepChem.com. [Link]

-

Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. PMC. [Link]

-

SAFETY DATA SHEET Sodium Carbonate, Anhydrous. (2023, January 4). Tata Chemicals. [Link]

-

Safety Information. ACS. [Link]

-

Material Safety Data Sheet Sodium Carbonate. George Weil. [Link]

-

Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6º-dibromoindigo. New J. Chem.[Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles. Semantic Scholar. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. PMC. [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. ICSC 0700 - TRIPHENYLPHOSPHINE [chemicalsafety.ilo.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. fishersci.com [fishersci.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. fishersci.ie [fishersci.ie]

- 22. tcichemicals.com [tcichemicals.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. ehs.com [ehs.com]

- 25. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 26. tatachemicals.com [tatachemicals.com]

- 27. acswebcontent.acs.org [acswebcontent.acs.org]

- 28. georgeweil.com [georgeweil.com]

Application Note: Solubilization and Cell Culture Protocol for 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (Syk Inhibitor)

Part 1: Executive Summary & Scientific Context[1]

The compound 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (often categorized within the family of Syk Inhibitors , chemically related to Syk Inhibitor II) is a cell-permeable, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk) .[1]

Syk is a non-receptor tyrosine kinase critical for signal transduction in B-cell receptors (BCR), Fc receptors, and integrin signaling.[1][2][3] Because this compound features a rigid indolin-2-one (oxindole) core substituted with a lipophilic methoxyphenyl group, it exhibits poor aqueous solubility.[1] Improper solubilization frequently leads to "micro-precipitation"—invisible crystals that settle on cell monolayers, causing localized toxicity (false positives) or reduced effective concentration (false negatives).[2]

This guide provides a standardized, error-proof workflow to dissolve, store, and apply this compound in cell culture systems, ensuring high bioavailability and reproducibility.[2]

Part 2: Physicochemical Profile & Solubility Data[1][2][4][5][6]

Understanding the molecule's physical properties is the prerequisite for successful dissolution.

| Property | Value / Description | Implication for Protocol |

| Chemical Name | 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one | Target Molecule |

| CAS Number | 215433-90-2 | Verification ID |

| Molecular Weight | ~239.27 g/mol | Used for Molarity Calculation |

| Core Structure | Indolin-2-one (Oxindole) | Planar, rigid, prone to stacking/crystallization |

| LogP (Predicted) | ~2.5 - 3.0 | Moderately Lipophilic; Requires organic solvent |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Soluble (>10 mg/mL) |

| Secondary Solvent | Ethanol | Less recommended (higher volatility/toxicity) |

| Aqueous Solubility | Water / PBS / Media | Insoluble (Precipitates immediately) |

Part 3: Protocol A — Preparation of Master Stock Solutions[2]

Objective: Create a stable, high-concentration stock solution free of water contamination.

Reagents & Equipment[1][7]

-

Compound: 6-(4-Methoxy-phenyl)-1,3-dihydro-indol-2-one (Solid powder).[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, cell culture grade.[2]

-

Critical: Do not use old DMSO that has been left uncapped; it absorbs atmospheric water, which causes the inhibitor to crash out upon freezing.[2]

-

-

Vials: Amber glass vials or polypropylene cryovials (DMSO resistant).

Step-by-Step Procedure

-

Calculation: Determine the target concentration. A 10 mM or 25 mM stock is recommended to allow for >1000x dilution in culture media.

-

Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

-

Example: To make 1 mL of 10 mM stock:

-

-

Weighing: Weigh the powder into a sterile microcentrifuge tube.

-

Note: Static electricity can be an issue. Use an anti-static gun if available.

-

-

Dissolution: Add the calculated volume of Anhydrous DMSO .

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be clear and slightly yellow/amber. If particles remain, sonicate in a water bath for 5 minutes at room temperature.

-

-

Aliquoting: Divide the Master Stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year). Protect from light.

-

Part 4: Protocol B — Application to Cell Culture[1]

Objective: Dilute the hydrophobic stock into aqueous media without precipitation.

The "Intermediate Dilution" Strategy

Directly pipetting 100% DMSO stock into a cell culture well often causes a local "shock" where the compound precipitates before it disperses. Use this 2-step method instead.

Step 1: Prepare 10x Intermediate

-

Calculate the final assay concentration (e.g., 1 µM).[2]

-

Prepare a 10x working solution in culture medium (or PBS).

-

Example: To treat cells at 1 µM :

-

Thaw 10 mM Stock.

-

Dilute 1:1000 into warm media

10 µM (Intermediate). -

Vortex immediately upon addition.

-

-

-